molecular formula C32H24O4 B13418285 Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, dibenzoate, trans- CAS No. 60968-09-4

Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, dibenzoate, trans-

Cat. No.: B13418285
CAS No.: 60968-09-4
M. Wt: 472.5 g/mol
InChI Key: XESLQACFUXWXLZ-KYJUHHDHSA-N
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Description

Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, dibenzoate, trans- is a polycyclic aromatic hydrocarbon derivative. This compound is known for its complex structure and significant biological activity, particularly in the context of carcinogenicity. It is a metabolite of benz(a)anthracene, a compound found in tobacco smoke and produced during the incomplete combustion of organic matter .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, dibenzoate, trans- typically involves the dihydroxylation of benz(a)anthracene followed by esterification. The dihydroxylation can be achieved using osmium tetroxide (OsO4) as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions to ensure the selective formation of the diol .

Industrial Production Methods

the principles of organic synthesis involving selective dihydroxylation and esterification can be scaled up with appropriate modifications to reaction conditions and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, dibenzoate, trans- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, dibenzoate, trans- is primarily used in scientific research to study the mechanisms of carcinogenesis. Its metabolites are known to form DNA adducts, leading to mutations and cancer development. This compound is also used in studies involving the metabolism of polycyclic aromatic hydrocarbons and their biological effects .

Mechanism of Action

The compound exerts its effects through the formation of reactive intermediates, such as epoxides, which can covalently bind to DNA. This binding leads to the formation of DNA adducts, causing mutations and initiating carcinogenesis. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, dibenzoate, trans- is unique due to its specific dihydrodiol structure, which makes it a potent intermediate in the metabolic activation of benz(a)anthracene. Its ability to form highly reactive epoxides distinguishes it from other similar compounds .

Properties

CAS No.

60968-09-4

Molecular Formula

C32H24O4

Molecular Weight

472.5 g/mol

IUPAC Name

[(3S,4S)-4-benzoyloxy-1,2,3,4-tetrahydrobenzo[a]anthracen-3-yl] benzoate

InChI

InChI=1S/C32H24O4/c33-31(21-9-3-1-4-10-21)35-29-18-17-26-27(30(29)36-32(34)22-11-5-2-6-12-22)16-15-25-19-23-13-7-8-14-24(23)20-28(25)26/h1-16,19-20,29-30H,17-18H2/t29-,30-/m0/s1

InChI Key

XESLQACFUXWXLZ-KYJUHHDHSA-N

Isomeric SMILES

C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)[C@@H]([C@H]1OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Canonical SMILES

C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C(C1OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6

Origin of Product

United States

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